Reparixin L-lysine salt
Overview
Description
Reparixin L-lysine salt is an allosteric inhibitor of chemokine receptor 1/2 (CXCR1/2) activation . It is used for research purposes and is not sold to patients .
Molecular Structure Analysis
The chemical formula of Reparixin L-lysine salt is C14H21NO3S.C6H14N2O2 . Its molecular weight is 429.58 . The exact mass is 429.2509 and the elemental analysis is: C, 53.97; H, 8.03; N, 8.58; O, 22.87; S, 6.55 .Chemical Reactions Analysis
Reparixin L-lysine salt is known to inhibit the activation of CXCR1 and CXCR2 chemokine receptors . It suppresses the receptor-induced intracellular signaling cascade and cellular response .Physical And Chemical Properties Analysis
Reparixin L-lysine salt is a crystalline solid . It is soluble to 50 mM in DMSO and to 5 mM in water with gentle warming .Scientific Research Applications
Reparixin L-lysine salt is a potent and noncompetitive allosteric antagonist of CXCR1 and CXCR2 chemokine receptors . It has been used in various scientific research applications. Here are some of the applications based on the information available:
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Chemokine Receptor Antagonism
- Reparixin L-lysine salt is used in the field of immunology and inflammation research .
- It inhibits the activation of CXCR1 and CXCR2 chemokine receptors by IL-8 .
- The compound is typically dissolved in DMSO or water and used in cell culture experiments .
- It has been shown to effectively block a range of activities related to IL-8 signaling, including leukocyte recruitment .
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Ischemia/Reperfusion Injury Research
- This application falls under the field of cardiovascular research .
- Reparixin L-lysine salt is used to study ischemia/reperfusion injury, a type of injury caused when blood supply returns to the tissue after a period of ischemia or lack of oxygen .
- In experimental models, the compound is administered prior to the induction of ischemia .
- It has been found to inhibit vascular permeability and neutrophil recruitment in in vivo models of mild and severe ischemia/reperfusion injury .
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Cancer Stem Cell Research
- This application is in the field of oncology .
- Reparixin L-lysine salt is used to study cancer stem cells, particularly in human breast cancer cell lines .
- In experimental procedures, the compound is added to cell culture medium to study its effects on cancer stem cells .
- It has been shown to selectively deplete cancer stem cells in human breast cancer cell lines and xenograft models .
Future Directions
Reparixin L-lysine salt has been used in trials studying the treatment and prevention of Breast Cancer, Metastatic Breast Cancer, Pancreatectomy for Chronic Pancreatitis, Islet Transplantation in Diabetes Mellitus Type 1, and Pancreatic Islet Transplantation in Type 1 Diabetes Mellitus . It shows promise in the field of cancer research, particularly in the study of cancer stem cells .
Relevant Papers There are numerous papers citing the use of Reparixin L-lysine salt in various studies . These include research in areas such as cancer cell biology , rheumatoid diseases , and immunology . The specific details of these papers were not provided in the search results.
properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10)/t11-;5-/m10/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJFWWFZAQBZMJ-GVKMLHTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C.C(CCN)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433019 | |
Record name | Reparixin L-lysine salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Reparixin L-lysine salt | |
CAS RN |
266359-93-7 | |
Record name | Reparixin lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266359937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reparixin L-lysine salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REPARIXIN LYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ9P05120 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.